 
            | REACTION_CXSMILES | [C:1]1([PH:7](=O)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-]>>[C:8]1([PH:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2.3.4| | 
| Name | |
| Quantity | 
                                                                                    101 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)P(C1=CC=CC=C1)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.5 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Cl-].[Al+3].[Cl-].[Cl-]                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                157 °C                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                DISTILLATION                                                                             | 
| Details | 
                                                                                Diphenylphosphine distills off through a descending condenser at a transition temperature of 144° C                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                The internal temperature is finally raised to 183° C                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)PC1=CC=CC=C1                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 42 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 45.1% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |